1,2-Bis(4-hydroxyphenyl)ethanone
Overview
Description
1,2-Bis(4-hydroxyphenyl)ethanone, also known as 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, is an organic compound with the chemical formula C14H10O4 and a molecular weight of 242.23 g/mol . It appears as a pale yellow to tan crystalline solid and has a melting point of approximately 222-225°C . This compound is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is used as an intermediate in the synthesis of organic dyes and in coordination chemistry and organic synthesis .
Scientific Research Applications
1,2-Bis(4-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polycarbonate plastics and epoxy resins.
Mechanism of Action
Target of Action
Related compounds such as 4-hydroxyacetophenone have been used in the synthesis of several pharmaceutical drugs .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the secretion of acyl-homoserine lactones and virulence factors in pseudomonas aeruginosa pao1 .
Biochemical Pathways
For instance, 1-(4-amino-2-hydroxyphenyl)ethanone, a compound isolated from the metabolites of P. liquidambari S47, notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
Result of Action
Related compounds have been shown to inhibit the secretion of acyl-homoserine lactones and virulence factors in pseudomonas aeruginosa pao1 .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .
Biochemical Analysis
Biochemical Properties
It is known that many phenolic compounds can interact with proteins and enzymes, often through hydrogen bonding or hydrophobic interactions
Cellular Effects
Phenolic compounds are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
1,2-Bis(4-hydroxyphenyl)ethanone can be synthesized by heating the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions . The white precipitate produced by this reaction is purified by crystallization to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced products.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers, esters, or other substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,2-Bis(4-hydroxyphenyl)ethanone can be compared with similar compounds such as:
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: This compound has methoxy groups instead of hydroxyl groups, which can influence its chemical reactivity and biological activity.
1-(2-Hydroxyphenyl)ethanone: This compound has a single hydroxyl group and a different substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYKPXLYFNHFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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